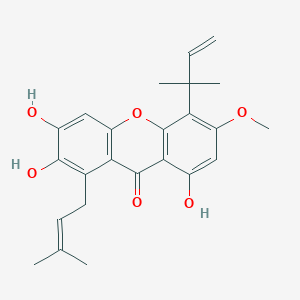
イソフェルラ酸
概要
説明
ミチグリニドカルシウムは、主に2型糖尿病の治療に使用される医薬品化合物です。これは、血糖降下薬のメグリチニド類に属します。 ミチグリニドカルシウムは、膵臓のβ細胞からのインスリン分泌を刺激することにより、血糖値のコントロールに役立ちます .
2. 製法
合成経路および反応条件: ミチグリニドカルシウムの調製には、いくつかの重要なステップが含まれます。
Stobble縮合: コハク酸ジエチルとベンズアルデヒドを原料として使用し、エタノール中でナトリウムアルコキシドを触媒としてStobble縮合を行う。
加水分解: 得られた生成物を加水分解してトルエンブタン二酸を得る。
触媒水素化: トルエンブタン二酸を触媒水素化してDL-2-ベンジルブタン二酸を生成する。
光学分割: DL-2-ベンジルブタン二酸を®キラルアミンで光学分割して(S)-2-ベンジルブタン二酸を得る。
酸無水物の形成: (S)-2-ベンジルブタン二酸を無水酢酸と反応させて酸無水物を形成する。
最終反応: 酸無水物をシス-ヘキサヒドロイソインドールと反応させてミチグリニド酸を生成し、次に塩化カルシウムとアンモニア水と反応させてミチグリニドカルシウム二水和物を生成する
工業的製造方法: ミチグリニドカルシウムの工業的製造は、同様の合成経路に従うが、大規模生産に最適化されている。 これは、高効率反応器、連続フロープロセス、厳格な品質管理対策を使用して、最終製品の純度と一貫性を確保することを含みます .
科学的研究の応用
Mitiglinide calcium has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of insulinotropic agents and their synthesis.
Biology: Research focuses on its effects on pancreatic beta cells and insulin secretion mechanisms.
Medicine: Mitiglinide calcium is extensively studied for its therapeutic potential in managing type 2 diabetes and its pharmacokinetics and pharmacodynamics.
Industry: The compound is used in the development of new formulations and drug delivery systems, such as gastroretentive floating microsponges and matrix tablets
作用機序
ミチグリニドカルシウムは、膵臓β細胞のATP感受性カリウムチャネル(Kir6.2/SUR1複合体)に結合してブロックすることで、インスリン分泌を刺激する。このカリウムチャネルの閉鎖により脱分極が起こり、電位依存性カルシウムチャネルを介したカルシウム流入が刺激される。 細胞内カルシウム濃度の上昇により、インスリン顆粒のエクソサイトーシスが引き起こされ、インスリンが放出される .
類似の化合物:
レパグリニド: 2型糖尿病に使用される別のメグリチニド類薬。
ナテグリニド: 構造と機能が似ており、血糖値の管理にも使用される。
比較:
作用発現: ミチグリニドカルシウムは、レパグリニドやナテグリニドと比較して、作用発現が速い。
作用持続時間: ミチグリニドカルシウムは作用持続時間が短く、低血糖のリスクを軽減するのに役立つ。
ミチグリニドカルシウムは、急速で短時間のインスリン分泌促進効果を持つため、2型糖尿病患者における食後血糖値の管理に有効な選択肢となっている。
生化学分析
Biochemical Properties
Isoferulic acid has been found to play a significant role in biochemical reactions. It has been shown to inhibit the formation of fluorescent advanced glycation end products (AGEs) and non-fluorescent AGE [N ε - (carboxymethyl) lysine: CML], as well as the level of fructosamine . Isoferulic acid also prevented protein oxidation of bovine serum albumin (BSA) indicated by decreasing protein carbonyl formation and protein thiol modification .
Cellular Effects
Isoferulic acid has been shown to have various effects on cells. It inhibits the formation of fluorescent AGEs and non-fluorescent AGE [N ε - (carboxymethyl) lysine: CML], as well as the level of fructosamine . It also prevents protein oxidation of BSA indicated by decreasing protein carbonyl formation and protein thiol modification . Furthermore, isoferulic acid suppressed the formation of β-cross amyloid structures of BSA .
Molecular Mechanism
Isoferulic acid exerts its effects at the molecular level through various mechanisms. It inhibits the formation of AGEs and non-fluorescent AGE [N ε - (carboxymethyl) lysine: CML], as well as the level of fructosamine . It also prevents protein oxidation of BSA indicated by decreasing protein carbonyl formation and protein thiol modification . Furthermore, isoferulic acid suppressed the formation of β-cross amyloid structures of BSA .
Temporal Effects in Laboratory Settings
The effects of isoferulic acid have been studied over time in laboratory settings. It has been shown to inhibit the formation of AGEs and non-fluorescent AGE [N ε - (carboxymethyl) lysine: CML], as well as the level of fructosamine . It also prevents protein oxidation of BSA indicated by decreasing protein carbonyl formation and protein thiol modification . Furthermore, isoferulic acid suppressed the formation of β-cross amyloid structures of BSA .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of mitiglinide calcium involves several key steps:
Stobble Condensation: Diethyl succinate and benzaldehyde are used as raw materials and undergo Stobble condensation in ethanol with sodium alcoholate as a catalyst.
Hydrolysis: The resulting product is hydrolyzed to obtain toluenyl butane diacid.
Catalytic Hydrogenation: The toluenyl butane diacid is then subjected to catalytic hydrogenation to produce DL-2-benzyl butane diacid.
Resolution: The DL-2-benzyl butane diacid is resolved with ®-chiral amine to yield (S)-2-benzyl butane diacid.
Acid Anhydride Formation: The (S)-2-benzyl butane diacid reacts with acetic anhydride to form an acid anhydride.
Final Reaction: The acid anhydride is reacted with cis-hexahydroisoindole to produce mitiglinide acid, which is then reacted with calcium chloride and ammonia water to generate mitiglinide calcium bihydrate
Industrial Production Methods: The industrial production of mitiglinide calcium follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-efficiency reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product .
化学反応の分析
反応の種類: ミチグリニドカルシウムは、次のようないくつかの種類の化学反応を受ける。
酸化: ミチグリニドカルシウムは、特にベンジル基で酸化反応を受ける可能性がある。
還元: この化合物は、特定の条件下で還元されて官能基を修飾することができる。
置換: 特にイソインドリン環で、さまざまな置換反応が起こる可能性がある。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれる。
還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用される。
置換: ハロゲンや求核剤などの試薬が置換反応に使用される。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なる。 たとえば、酸化によってベンジルアルコール誘導体が生成される場合があり、還元によって修飾されたイソインドリン化合物が生成される可能性がある .
4. 科学研究の用途
ミチグリニドカルシウムは、幅広い科学研究用途を持つ。
化学: インスリン分泌促進剤とその合成に関する研究において、モデル化合物として使用される。
生物学: 研究は、膵臓β細胞への影響とインスリン分泌メカニズムに焦点を当てている。
医学: ミチグリニドカルシウムは、2型糖尿病の管理における治療の可能性、ならびに薬物動態と薬力学について広く研究されている。
産業: この化合物は、胃滞留性浮遊マイクロスポンジやマトリックス錠などの新しい製剤や薬物送達システムの開発に使用されている
類似化合物との比較
Repaglinide: Another meglitinide class drug used for type 2 diabetes.
Nateglinide: Similar in structure and function, also used for managing blood glucose levels.
Comparison:
Onset of Action: Mitiglinide calcium has a rapid onset of action compared to repaglinide and nateglinide.
Duration of Action: Mitiglinide calcium has a shorter duration of action, which helps in reducing the risk of hypoglycemia.
Side Effects: Mitiglinide calcium is associated with fewer side effects, particularly less risk of hypoglycemia, compared to other meglitinides .
Mitiglinide calcium stands out due to its rapid and short-acting insulinotropic effects, making it a valuable option for managing postprandial blood glucose levels in type 2 diabetes patients.
特性
IUPAC Name |
(E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURCVMIEKCOAJU-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901314847 | |
| Record name | trans-Isoferulic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901314847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isoferulic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000955 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
409.00 to 411.00 °C. @ 760.00 mm Hg | |
| Record name | Isoferulic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000955 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
25522-33-2, 537-73-5 | |
| Record name | trans-Isoferulic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25522-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoferulic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-3'-Hydroxy-4'-methoxycinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025522332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoferulic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07109 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Isoferulic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51987 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trans-Isoferulic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901314847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-4-methoxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.889 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOFERULIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XSQ2K2G7MC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isoferulic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000955 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
228 - 233 °C | |
| Record name | Isoferulic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000955 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: [, ] Isoferulic acid activates α1-adrenoceptors, which enhances the secretion of β-endorphin. β-Endorphin then stimulates opioid μ-receptors, leading to increased glucose utilization and/or reduced hepatic gluconeogenesis, ultimately lowering plasma glucose levels.
A: [] Isoferulic acid inhibits the production of pro-inflammatory cytokines like IL-6, TNF-α, and IFN-γ in LPS-stimulated human whole blood. It primarily achieves this by modulating mRNA levels of these cytokines.
A: [] Yes, isoferulic acid and its methyl ester exhibit potent tyrosinase inhibitory activity, potentially exceeding the efficacy of arbutin. This suggests a possible application in cosmetics for melanin inhibition.
A: [, , , , , ] Yes, a common UV detection wavelength for isoferulic acid in various HPLC methods is around 320 nm.
A: [] Isoferulic acid demonstrates high stability in a wide range of pH values (2.66 to 9.60) at room temperature (25 °C) without any significant degradation.
A: [] Yes, the pharmacokinetic parameters like Tmax, Cmax, and AUC of isoferulic acid differ between crude Cimicifuga foetida L. and its processed forms (fried, honey-prepared, liquor-prepared).
A: While not a catalyst itself, isoferulic acid acts as a substrate for enzymes like O-methyltransferase (OMT), specifically the 4-O-methyltransferase (4OMT) isoform. [] This enzymatic methylation of caffeic acid to isoferulic acid is a key step in vanillin biosynthesis in Vanilla planifolia cell cultures.
A: [] The meta position of the hydroxyl group in isoferulic acid results in lower antiradical efficacy compared to ferulic acid, where the hydroxyl group is in the para position.
A: [] Yes, methylation of the hydroxyl group generally reduces the free radical scavenging activity of phenolic compounds, including isoferulic acid.
A: [] Combining isoferulic acid with calycosin at a 1:1 ratio demonstrates synergistic effects in scavenging DPPH radicals and enhancing ferric reducing antioxidant power. This suggests potential applications in functional foods and dietary supplements.
A: [] The absolute bioavailability of isoferulic acid following oral administration in rabbits is relatively low, around 0.22 ± 0.03.
A: [] Isoferulic acid undergoes significant first-pass metabolism in the liver and other tissues, with glucuronidation as a major metabolic pathway.
A: [] Crushing peanuts into peanut butter appears to enhance the bioavailability of isoferulic acid, as evidenced by increased urinary excretion after consumption of both whole peanuts and peanut butter.
A: [] In vitro studies show that isoferulic acid inhibits the growth of human leukemia cell lines (Raji, K562, and Jurkat) by inducing G2/M-phase cell cycle arrest and inhibiting the Akt/mTOR signaling pathway.
A: [, , , ] Yes, isoferulic acid demonstrates anti-hyperglycemic effects in both streptozotocin-induced diabetic rats and spontaneously diabetic rats, suggesting potential for treating diabetes.
A: [] While generally well-tolerated, isoferulic acid exhibited some cytotoxic effects on HaCaT human immortalized keratinocytes at higher concentrations (1582 μM for significant viability decrease).
A: [, , ] Yes, 4-O-methylgallic acid (4OMGA), a metabolite of gallic acid found in tea, serves as a reliable biomarker for evaluating exposure to tea-derived polyphenols.
A: [, , ] While isoferulic acid is a metabolite of chlorogenic acid present in coffee, its use as a biomarker for coffee-derived polyphenol exposure might be limited due to its relatively weak association with coffee intake.
A: High-performance liquid chromatography (HPLC) coupled with various detectors, such as UV detectors [, , , , , , , , , , ] and mass spectrometry (MS) [, , ], is widely used for the analysis of isoferulic acid.
- A: Many of the presented studies employing HPLC for isoferulic acid quantification included method validation steps, confirming the linearity, precision, accuracy, recovery, and stability of their respective approaches. [, , , , , , , , ]
- A: The research papers highlight the multidisciplinary nature of isoferulic acid research, encompassing pharmacology, pharmacokinetics, biochemistry, and analytical chemistry. [, , , , , , , , , , , , , , , , , , , , , , , , , ] The findings contribute to our understanding of this compound's potential in various fields, including medicine, functional foods, and cosmetics.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B21730.png)

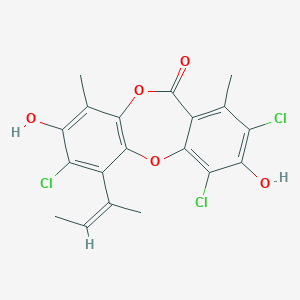
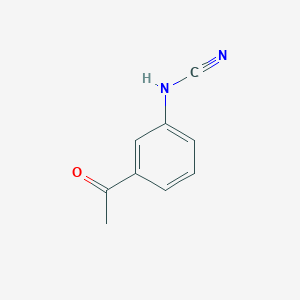


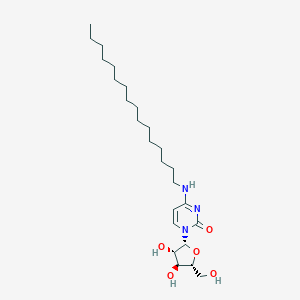
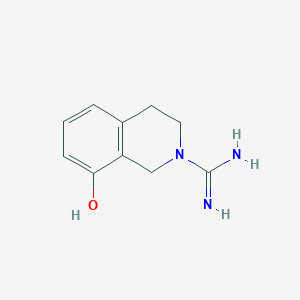
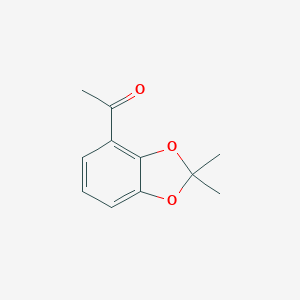

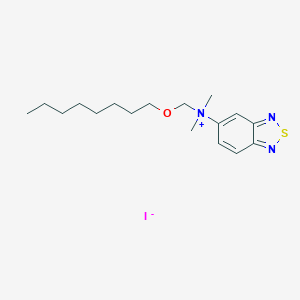
![7-Ethoxy-6-nitro-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B21759.png)
